molecular formula C10H11FO B8422342 1-Fluoro-2-(2-vinyloxyethyl)-benzene

1-Fluoro-2-(2-vinyloxyethyl)-benzene

Cat. No.: B8422342
M. Wt: 166.19 g/mol
InChI Key: FVKSLIUTGTUJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-(2-vinyloxyethyl)-benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 1-position and a 2-vinyloxyethyl group at the 2-position. The vinyloxyethyl moiety (-O-CH2-CH2-CH=CH2) introduces both electron-donating (ether oxygen) and reactive (vinyl group) properties, making the compound a versatile intermediate in organic synthesis, particularly in polymer chemistry and materials science. Its structure combines the stability of the fluorinated aromatic core with the flexibility of the ether-linked vinyl chain, enabling applications in photoresists, liquid crystals, and bioactive molecule synthesis .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(2-ethenoxyethyl)-2-fluorobenzene

InChI

InChI=1S/C10H11FO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2

InChI Key

FVKSLIUTGTUJEY-UHFFFAOYSA-N

Canonical SMILES

C=COCCC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-fluoro-2-(2-vinyloxyethyl)-benzene with structurally analogous fluorinated benzene derivatives, focusing on electronic effects, synthetic routes, and applications.

Structural and Electronic Comparisons
Compound Name Substituent(s) Key Electronic Effects Reactivity Profile
This compound -F, -O-CH2-CH2-CH=CH2 Moderate electron withdrawal (-F) and donation (-O-) High due to vinyl group
1-Fluoro-2-(2-nitrophenoxy)benzene -F, -O-C6H4-NO2 Strong electron withdrawal (-NO2) Susceptible to nucleophilic substitution
1-Fluoro-2-(phenylethynyl)benzene -F, -C≡C-Ph Conjugation via ethynyl group Stabilized for cross-coupling reactions
CAY10512 (1-fluoro-2-[2-(4-methoxyphenyl)-ethenyl]-benzene) -F, -CH=CH-C6H4-OCH3 Electron donation (-OCH3) enhances π-conjugation Bioactive (NF-κB inhibition)
2-Fluoro-β-nitrostyrene -F, -CH=CH-NO2 Strong electron withdrawal (-NO2) Electrophilic addition/cyclization

Key Observations :

  • Electron Effects : The fluorine atom universally withdraws electron density, but substituents like methoxy (-OCH3) or vinyloxyethyl (-O-CH2-CH2-CH=CH2) counterbalance this effect, modulating reactivity.

Key Observations :

  • High yields (>85%) are achievable in coupling reactions (e.g., Sonogashira), while substitution reactions (e.g., nitro-phenoxy) require precise conditions.
  • The synthesis of this compound likely parallels etherification strategies but lacks reported optimization data.
Thermal and Physicochemical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility
This compound N/A N/A Likely polar organic solvents
1-Fluoro-2-(2-nitropropenyl)benzene 43–44 N/A Low (non-polar solvents)
CAY10512 100–101 340 (predicted) DMSO, ethanol
2-Fluoro-β-nitrostyrene N/A N/A Dichloromethane, THF

Key Observations :

  • Bulky substituents (e.g., nitropropenyl) increase melting points, while flexible chains (e.g., vinyloxyethyl) enhance solubility.

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